molecular formula C19H23FN2O3 B2884990 1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea CAS No. 1788672-98-9

1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea

Cat. No.: B2884990
CAS No.: 1788672-98-9
M. Wt: 346.402
InChI Key: MAMXUYUVQUJKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea (hereafter referred to as Compound A) is a urea derivative featuring a 4-fluorobenzyl group and a substituted ethyl chain with a 2-hydroxyethoxy and 4-methylphenyl moiety. The presence of polar (hydroxyethoxy) and lipophilic (4-methylphenyl, fluorophenyl) groups confers balanced physicochemical properties, making it a candidate for optimization in drug discovery pipelines .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-14-2-6-16(7-3-14)18(25-11-10-23)13-22-19(24)21-12-15-4-8-17(20)9-5-15/h2-9,18,23H,10-13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMXUYUVQUJKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of 4-Fluorobenzyl Chloride

4-Fluorobenzylamine is commercially available but can be synthesized via Gabriel synthesis:

  • Procedure : 4-Fluorobenzyl chloride reacts with potassium phthalimide in DMF, followed by hydrazinolysis to yield the primary amine.
  • Yield : >85%.

Synthesis of the 2-(2-Hydroxyethoxy)-2-(4-Methylphenyl)ethylamine Derivative

This segment requires constructing a quaternary carbon center bearing hydroxyethoxy and 4-methylphenyl groups.

Nucleophilic Epoxide Ring-Opening

  • Step 1 : 4-Methylphenylacetaldehyde undergoes Grignard addition with ethylene oxide to form 2-(4-methylphenyl)-3-hydroxypropanal.
  • Step 2 : Reductive amination using ammonium acetate and NaBH₃CN converts the aldehyde to the corresponding amine.
  • Key Data :




















    Reaction StepReagents/ConditionsYield
    Epoxide openingEthylene oxide, THF, 0°C → RT72%
    Reductive aminationNH₄OAc, NaBH₃CN, MeOH68%

Hydroxyethoxy Group Installation via Carbonate Intermediates

Ethylene carbonate reacts with 2-amino-2-(4-methylphenyl)ethanol under basic conditions to introduce the hydroxyethoxy moiety:

  • Conditions : K₂CO₃, DMF, 80°C, 12 h.
  • Yield : 65%.

Urea Bond Formation Strategies

Triphosgene-Mediated Coupling (Method A)

  • Procedure :
    • 4-Fluorobenzylamine (1.0 equiv) and 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine (1.0 equiv) are dissolved in anhydrous CH₂Cl₂.
    • Triphosgene (0.33 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv).
    • Reaction stirred at RT for 2 h.
  • Yield : 89%.
  • Advantages : High efficiency, mild conditions.

Iron-Catalyzed Dehydrogenative Coupling (Method B)

  • Procedure :
    • Formamide derivative of 4-fluorobenzylamine (1.0 equiv) reacts with 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine (1.2 equiv) in THF.
    • FeCl₃ (5 mol%) and DBU (10 mol%) are added, heated to 120°C for 16 h.
  • Yield : 78%.
  • Advantages : Avoids toxic phosgene analogs; scalable.

Vanadium-Catalyzed CO₂ Utilization (Method C)

  • Procedure :
    • Silylated 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine reacts with CO₂ (1 atm) in DMA.
    • NH₄VO₃ (8 mol%) catalyzes urea formation at 120°C for 48 h.
  • Yield : 55%.
  • Limitations : Moderate yield; requires silylation.

Comparative Analysis of Urea Formation Methods

Method Catalyst/Reagent Temp (°C) Time (h) Yield (%)
A Triphosgene 25 2 89
B FeCl₃/DBU 120 16 78
C NH₄VO₃/CO₂ 120 48 55

Key Observations :

  • Method A offers the highest yield but uses toxic triphosgene.
  • Method B provides a greener alternative with comparable efficiency.
  • Method C is less practical due to prolonged reaction time and lower yield.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (ethyl acetate/hexanes, 3:7) removes unreacted amines and byproducts.
  • Recrystallization : Ethanol/water (4:1) yields pure product as white crystals.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.25 (d, J = 8.5 Hz, 2H, Ar-H), 6.96 (d, J = 8.5 Hz, 2H, Ar-H), 4.71 (t, J = 5.0 Hz, 1H, OH), 3.85–3.75 (m, 4H, OCH₂CH₂O), 3.45 (s, 2H, NHCH₂).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O).

Challenges and Optimization Opportunities

  • Steric Hindrance : The quaternary carbon in the ethyl chain slows urea formation; using bulky solvents (e.g., toluene) improves kinetics.
  • Hydroxy Group Protection : Temporary silylation (e.g., TBSCl) prevents side reactions during amine activation.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and physicochemical differences between Compound A and related urea derivatives:

Compound Name / ID Substituents Molecular Weight Key Functional Groups Notable Features
Compound A - 4-Fluorobenzyl
- 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl
~408.4* Urea, hydroxyethoxy, fluorophenyl Balanced hydrophilicity-lipophilicity; potential for hydrogen bonding
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea - 4-Fluorophenyl
- Pyrazole ring with 2-hydroxyethyl and 4-fluorophenyl
451.0 Urea, pyrazole, hydroxyethyl Dual fluorophenyl groups enhance lipophilicity; pyrazole may influence binding
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea - 3-Ethylphenyl
- 4-Fluorophenyl
258.29 Urea, ethylphenyl Simplified structure; lower solubility due to lack of polar groups
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea - 2-(Methylthio)phenylethyl
- 2-Trifluoromethylphenyl
370.4 Urea, methylthio, trifluoromethyl Electron-withdrawing CF₃ group may enhance metabolic stability
1-(4-Chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea - 4-Chlorophenyl
- Indole-sulfonylethyl
500.0 Urea, sulfonyl, indole Sulfonyl group increases acidity; indole may confer π-π stacking interactions

*Estimated based on molecular formula.

SAR Trends

  • Fluorophenyl Moieties : Ubiquitous across compounds (), this group likely enhances target affinity via hydrophobic/π-π interactions.
  • Polar Substituents : Hydroxyethoxy (Compound A) and hydroxyethyl (Compound 19) improve aqueous solubility compared to methylthio () or sulfonyl () groups.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea is a urea derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from diverse research sources and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁F₁N₂O₃
  • Molecular Weight : 336.46 g/mol

This compound features a fluorophenyl group, a hydroxyethoxy moiety, and a methylphenyl group, which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the urea structure can enhance cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Efficacy

A study conducted on a series of urea derivatives demonstrated that modifications at the phenyl rings significantly affected their anticancer potency. The compound showed an IC50 value of approximately 12 µM against breast cancer cell lines, indicating promising therapeutic potential (source: ).

Antiviral Activity

The antiviral properties of similar compounds have also been explored. For example, certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms. The presence of the hydroxyethoxy group is believed to enhance solubility and bioavailability, leading to improved antiviral activity.

Research Findings

A recent investigation into the antiviral effects of urea derivatives found that specific modifications led to enhanced inhibition of viral replication in vitro, with some compounds achieving over 70% reduction in viral load at low concentrations (source: ).

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : They can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways that promote tumor growth and viral replication.

Summary of Biological Activities

Activity TypeIC50/EC50 ValueCell Line/PathogenReference
Anticancer12 µMBreast Cancer Cell Lines
Antiviral>70% inhibitionVarious Viral Pathogens

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this urea derivative, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with the coupling of 4-fluorobenzylamine with a substituted ethyl isocyanate intermediate. Key steps include:

  • Step 1 : Formation of the urea backbone via nucleophilic addition-elimination between an isocyanate and amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

  • Step 2 : Introduction of the 2-hydroxyethoxy and 4-methylphenyl groups via alkylation or Mitsunobu reaction, requiring catalysts like palladium on carbon or triphenylphosphine .

  • Optimization : Solvent polarity (ethanol vs. THF), temperature control (reflux vs. room temperature), and stoichiometric ratios significantly impact yield. For example, ethanol at 60°C improves solubility of polar intermediates, achieving ~75% yield .

    Reaction Step Solvent Catalyst Yield Range
    Urea formationDCMNone60–70%
    AlkylationEthanolPd/C70–75%
    PurificationEthyl acetateSilica gel>95% purity

Q. Which analytical techniques are most effective for confirming structural integrity, and what key spectral data should be prioritized?

  • Methodological Answer :

  • NMR Spectroscopy : Prioritize <sup>1</sup>H and <sup>13</sup>C NMR to confirm the urea NH protons (δ 5.8–6.2 ppm) and aromatic/ethoxy group integration . For example, the 4-fluorophenyl group shows distinct <sup>19</sup>F NMR shifts at δ -110 to -115 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₂₁H₂₆FN₂O₃: 385.19 g/mol) with <3 ppm error .
  • IR Spectroscopy : Confirm urea C=O stretch (~1650–1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictory results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions or compound purity. Strategies include:

  • Standardization : Use a common reference compound (e.g., staurosporine for kinase assays) and validate purity via HPLC (>98%) .
  • Dose-Response Curves : Perform triplicate experiments with gradient concentrations (1 nM–100 µM) to assess reproducibility .
  • Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers or assay-specific biases .

Q. What computational strategies predict binding affinity with enzyme targets, and how can models be validated?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., protein kinases). Key parameters include:

  • Grid Box Size : Encompass active site residues (e.g., ATP-binding pocket for kinases) .

  • Scoring Functions : Prioritize MM/GBSA for binding free energy calculations .

  • MD Simulations : Run 100-ns simulations (GROMACS) to assess complex stability (RMSD <2 Å) .

  • Validation : Correlate computational ΔG values with experimental IC₅₀ via linear regression (R² >0.7) .

    Target Docking Score (kcal/mol) Experimental IC₅₀ (µM)
    Kinase A-9.20.45
    Kinase B-7.82.10

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Scaffold Modifications : Systematically vary substituents (e.g., replace 4-methylphenyl with 4-methoxyphenyl) to assess effects on potency .
  • Pharmacophore Mapping : Identify critical features (e.g., urea hydrogen-bond donors, fluorophenyl hydrophobicity) using Schrödinger Phase .
  • In Vitro Testing : Screen analogs against a panel of related targets (e.g., 10 kinases) to evaluate selectivity .

Data Contradiction Analysis

  • Issue : Conflicting solubility data (e.g., aqueous solubility reported as 0.1 mg/mL vs. 0.5 mg/mL).
  • Resolution :
    • Method : Use standardized shake-flask assays (pH 7.4 PBS buffer, 25°C) with HPLC quantification .
    • Variables : Control for polymorphic forms (via XRPD) and aggregation tendencies (DLS analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.